An In-depth Technical Guide to the Thermodynamic Solubility of (1-Cyclopropylethyl)thiourea in Organic Solvents
An In-depth Technical Guide to the Thermodynamic Solubility of (1-Cyclopropylethyl)thiourea in Organic Solvents
This guide provides a comprehensive framework for understanding, determining, and predicting the thermodynamic solubility of (1-Cyclopropylethyl)thiourea, a compound of interest in contemporary drug development. For researchers, scientists, and formulation experts, a deep understanding of solubility is not merely an academic exercise but a cornerstone of successful pharmaceutical development.[1][2] It is a critical parameter that influences bioavailability, process development, and the ultimate therapeutic efficacy of a drug candidate.[1] This document is structured to provide both the theoretical underpinnings and practical, field-proven methodologies for a robust assessment of solubility.
The Imperative of Solubility in Pharmaceutical Sciences
The journey of a drug molecule from a synthesized entity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary hurdle for over 40% of new chemical entities.[2] While aqueous solubility is paramount for bioavailability, understanding a compound's behavior in organic solvents is equally critical for various stages of drug development, including:
-
Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form (polymorph) of an Active Pharmaceutical Ingredient (API) with high purity.[3][4] The solubility curve dictates the choice of crystallization method (e.g., cooling, anti-solvent) and directly impacts the process yield.[5]
-
Formulation Development: For liquid dosage forms or specialized delivery systems, the solubility in various excipients and co-solvents must be thoroughly characterized.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC).[6]
(1-Cyclopropylethyl)thiourea, as a derivative of the versatile thiourea scaffold, presents a unique set of physicochemical properties. Thiourea and its derivatives are known for their wide range of biological activities and their utility as intermediates in organic synthesis.[7][8] A thorough investigation into the solubility of this specific derivative is therefore a critical first step in its development pathway.
The Theoretical Bedrock: Solid-Liquid Equilibrium
Thermodynamic solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, at equilibrium.[9] This state of equilibrium between the solid and liquid phases is governed by fundamental thermodynamic principles.[10][11] The process of dissolution can be broken down into three conceptual steps:
-
Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavity Formation: Energy is needed to create a space or cavity within the solvent for the solute molecule to occupy.
-
Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and forms new interactions with the solvent molecules.
The overall enthalpy of solution is the net result of these energy changes. An endothermic enthalpy of solution implies that solubility will increase with temperature, a common observation for many solid solutes.[12]
The solid-liquid equilibrium can be described by the following equation, which relates the mole fraction solubility of the solute (xi) to the temperature (T), the melting temperature (Tm), the enthalpy of fusion (ΔHfus), and the activity coefficient (γi) of the solute in the solution[13]:
ln( xiγi ) = ( ΔHfus / R ) * ( (1 / Tm) - (1 / T) )
Where R is the universal gas constant. The activity coefficient, γi, accounts for the deviation of the solution from ideal behavior and is a measure of the solute-solvent interactions.[10] For an ideal solution, γi = 1.
Predictive Frameworks for Solubility Assessment
While experimental determination remains the gold standard, several theoretical models can provide valuable insights and predictions, reducing the experimental burden.[11]
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by solubility parameters. The Hansen Solubility Parameters (HSP) approach extends the Hildebrand solubility parameter by dividing the total cohesive energy density into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[14][15] Every solvent and solute can be assigned these three parameters. The "distance" (Ra) between two substances in this three-dimensional space is calculated as:
Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²
A smaller Ra value suggests a higher affinity and, therefore, higher solubility.[16] HSP is a powerful tool for initial solvent screening and for understanding the nature of the solute-solvent interactions.[17][18]
Thermodynamic Models
Several thermodynamic models are employed to correlate experimental solubility data with temperature. These models are invaluable for interpolating solubility at different temperatures and for deriving thermodynamic properties of dissolution.[10][11]
-
The Modified Apelblat Equation: An empirical model that is widely used due to its simplicity and accuracy in fitting experimental data.[19][20]
-
The van't Hoff Equation: Relates the change in the natural logarithm of the solubility to the change in temperature, allowing for the calculation of the enthalpy and entropy of solution.[21]
-
NRTL (Non-Random Two-Liquid) Model: A more complex local composition model that can describe the activity coefficients in a solution, making it suitable for predicting solid-liquid equilibria.[13][22]
Cosolvency Models
In pharmaceutical formulations, it is common to use mixtures of solvents (cosolvents) to enhance the solubility of a drug. Cosolvency models help predict the solubility in these mixtures.
-
Log-Linear Model of Yalkowsky: A simple and widely used semi-empirical model that predicts the solubility in a water-cosolvent mixture based on the solubility in pure water.[23][24][25]
-
Jouyban-Acree Model: A more accurate model that requires solubility data in both pure solvents to predict solubility across the entire composition range.[23][26][27]
A Self-Validating Protocol for Thermodynamic Solubility Determination
The following section details a robust, self-validating experimental workflow for determining the thermodynamic solubility of (1-Cyclopropylethyl)thiourea. The cornerstone of this protocol is the isothermal shake-flask method, which is considered the benchmark for equilibrium solubility measurements.[28]
Experimental Workflow Overview
The workflow is designed to ensure that a true equilibrium is achieved and accurately measured. This involves approaching equilibrium from both undersaturated and supersaturated states to confirm the final solubility value.
Caption: Thermodynamic Solubility Determination Workflow.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of (1-Cyclopropylethyl)thiourea in a selected organic solvent at a constant temperature.
Materials & Equipment:
-
(1-Cyclopropylethyl)thiourea (purity > 99%, solid form characterized by PXRD)
-
High-purity organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Analytical balance
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator
-
20 mL glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes
-
Syringes and 0.22 µm syringe filters compatible with the chosen solvent
-
Volumetric flasks and appropriate mobile phase for HPLC
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of (1-Cyclopropylethyl)thiourea of known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected solubility range.
-
Analyze these standards using a validated HPLC-UV method to generate a calibration curve.[6] The method should demonstrate linearity with an R² > 0.999.
-
-
Equilibration (Undersaturation Approach):
-
Add an excess amount of solid (1-Cyclopropylethyl)thiourea to a series of vials. The excess should be sufficient to ensure solid remains after equilibrium is reached.
-
Accurately add a known volume (e.g., 10 mL) of the selected solvent to each vial.
-
Place the sealed vials in the thermostatic shaker set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials at a constant speed.
-
At predetermined time points (e.g., 8, 16, 24, 48, and 72 hours), withdraw samples. The time to reach equilibrium can vary, and it is established when multiple samples after different equilibration times yield the same concentration.[28]
-
-
Sampling and Analysis:
-
Stop agitation and allow the vials to stand in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.[30]
-
Carefully withdraw a sample from the supernatant using a syringe pre-warmed to the experimental temperature.
-
Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.
-
Dispense a known volume of the filtrate into a pre-weighed volumetric flask and immediately dilute with the mobile phase to prevent precipitation.
-
Determine the mass of the filtrate and calculate the dilution factor.
-
Analyze the diluted sample by HPLC-UV to determine the concentration of (1-Cyclopropylethyl)thiourea.
-
-
Data Calculation:
-
Use the calibration curve to calculate the concentration in the diluted sample.
-
Back-calculate to determine the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, mol/L, mole fraction).
-
Validation: The Supersaturation Approach
To ensure the measured value represents true thermodynamic equilibrium, it is best practice to approach equilibrium from a supersaturated state.[12]
-
Prepare a saturated solution at a higher temperature where solubility is greater.
-
Cool the solution to the target temperature, inducing precipitation.
-
Agitate this slurry at the target temperature and sample over time as described above.
-
The concentration should decrease over time and converge to the same value obtained from the undersaturation approach. When these two values are statistically indistinguishable, it provides strong evidence that true thermodynamic equilibrium has been determined.[12]
Case Study: Solubility of Thiourea in Common Organic Solvents
While specific data for (1-Cyclopropylethyl)thiourea is not publicly available, examining the solubility of its parent compound, thiourea, provides valuable context. The solubility of thiourea has been determined in various solvents and solvent mixtures.[20][31]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) | Reference |
| Methanol | 298.15 | 2.09 | [20] |
| Ethanol | 298.15 | 1.48 | [20] |
| n-Propanol | 298.15 | 0.81 | [20] |
| Isopropanol | 298.15 | 0.54 | [20] |
| Acetonitrile | 298.15 | 1.13 | [20] |
| Pyridine | 295.15 | 1.41 | [31] |
| DMSO | 292.15 | 2.92 | [31] |
Note: The data in this table is compiled from various sources and is intended for illustrative purposes.
This data demonstrates that the solubility of thiourea is highly dependent on the solvent, with higher solubility observed in more polar solvents like methanol and DMSO. The trend generally follows the polarity and hydrogen bonding capability of the solvent. It is expected that (1-Cyclopropylethyl)thiourea will exhibit different solubility due to the presence of the lipophilic cyclopropylethyl group, likely increasing its solubility in less polar organic solvents compared to the parent thiourea.
Conclusion
The thermodynamic solubility of (1-Cyclopropylethyl)thiourea in organic solvents is a critical dataset for its advancement as a potential pharmaceutical candidate. A systematic approach, grounded in the principles of solid-liquid equilibrium and executed with robust, self-validating experimental protocols, is essential. By combining predictive modeling with precise experimental determination, researchers can build a comprehensive understanding of the compound's behavior, enabling rational solvent selection for crystallization, guiding formulation strategies, and ultimately de-risking the development process. This guide provides the necessary framework to achieve these critical objectives with scientific integrity and practical insight.
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